Ladarixin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Modulation of Inflammation

Ladarixin exhibits anti-inflammatory properties. Research suggests it can suppress the production of pro-inflammatory cytokines and chemokines, molecules involved in the inflammatory response []. This makes it a potential candidate for studying its therapeutic effects in conditions marked by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Regulation of Immune Response

Studies indicate Ladarixin's ability to modulate the immune system. It has been shown to reduce the infiltration of immune cells into specific tissues, potentially impacting autoimmune diseases where the body's immune system attacks healthy tissues []. Further research is needed to explore its potential in this area.

Cancer Research

Ladarixin's role in cancer research is also being investigated. Some studies suggest it may play a part in reducing the migration of cancer cells, a crucial step in metastasis (the spread of cancer) []. Additionally, it might influence the tumor microenvironment, the ecosystem surrounding a tumor that can promote cancer progression.

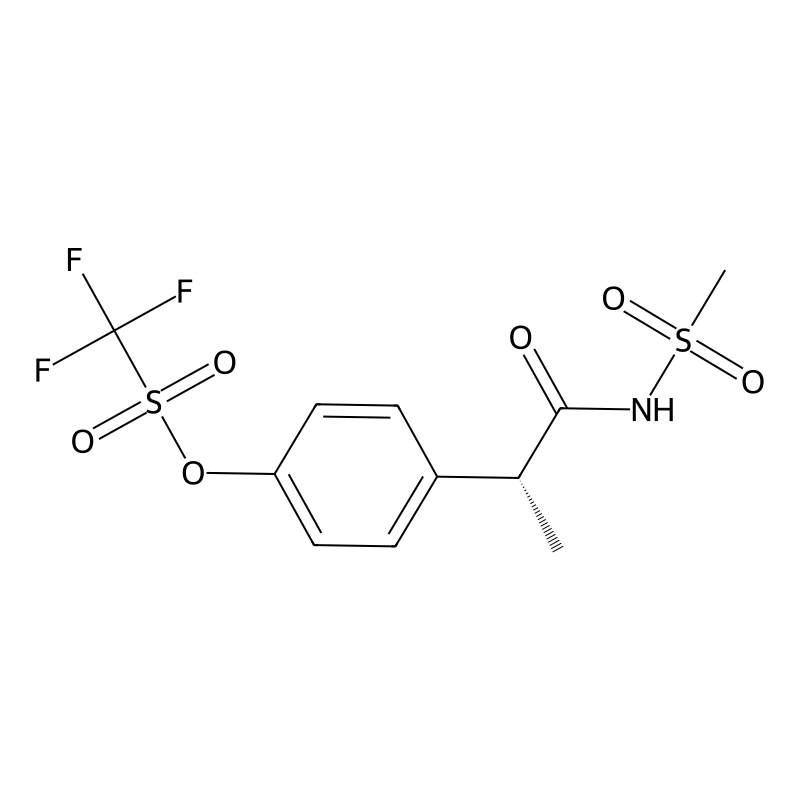

Ladarixin is a small molecule compound that acts as a dual inhibitor of the chemokine receptors CXCR1 and CXCR2, which are involved in various inflammatory processes and tumor progression. It is particularly noted for its ability to inhibit the migration of polymorphonuclear leukocytes (PMNs) in response to interleukin-8 (IL-8), thereby potentially mitigating tissue damage and inflammation associated with various diseases, including cancer and diabetes . The chemical structure of Ladarixin is characterized by its trifluoromethanesulfonate group, and its chemical formula is C₁₁H₁₂F₃N₁O₆S₂, with a molecular weight of approximately 375.33 g/mol .

Ladarixin exhibits significant biological activity in various experimental models. In preclinical studies, it has demonstrated efficacy in reducing melanoma cell motility and inhibiting the progression of tumors by blocking the CXCR1/2 signaling pathway . Furthermore, it has been evaluated in clinical trials for its potential to preserve beta-cell function in patients with newly diagnosed type 1 diabetes, although results indicated no significant long-term benefits on C-peptide production . Additionally, Ladarixin has shown promise in ameliorating insulin resistance in adipocytes by improving insulin signaling and reducing inflammation .

Ladarixin is currently under investigation for several therapeutic applications:

- Cancer Treatment: As a dual CXCR1/2 inhibitor, it is being explored for its potential to inhibit tumor progression and metastasis.

- Type 1 Diabetes: Clinical trials are assessing its ability to maintain beta-cell function in newly diagnosed patients.

- Inflammatory Diseases: Its role in modulating inflammation makes it a candidate for treating conditions characterized by excessive inflammatory responses .

Studies have shown that Ladarixin interacts specifically with CXCR1 and CXCR2 receptors. Its inhibitory effects on these receptors can alter neutrophil trafficking and reduce inflammation in various models. In vitro studies indicate that Ladarixin can significantly inhibit PMN migration induced by IL-8, which is critical for managing inflammatory responses . Additionally, research suggests that it may influence other cellular pathways involved in insulin signaling and inflammation .

Ladarixin shares similarities with other chemokine receptor inhibitors but stands out due to its dual action on both CXCR1 and CXCR2. Below are some comparable compounds:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Reparixin | CXCR1/2 inhibitor | Non-competitive allosteric inhibitor |

| Maraviroc | CCR5 antagonist | Primarily used for HIV treatment |

| Plerixafor | CXCR4 antagonist | Used for mobilizing stem cells |

Ladarixin's unique affinity for CXCR2 (over 100-fold higher than for CXCR1) enhances its therapeutic profile, making it particularly effective in conditions where both receptors play a role .

Ladarixin (C₁₁H₁₂F₃NO₆S₂) is a small molecule with a molecular weight of 375.33 g/mol. Its structure features a chiral center at the C-7 position, conferring absolute stereochemistry ((R)-configuration). The molecule comprises two distinct sulfonate groups: a trifluoromethanesulfonate moiety linked to a phenyl ring and a methylsulfonamide group attached to a propan-2-yl backbone. Key structural elements include:

- Aromatic core: A para-substituted phenyl ring.

- Electron-withdrawing groups: Trifluoromethanesulfonate (CF₃SO₃⁻) and methylsulfonamide (CH₃SO₂NH⁻).

- Stereochemical specificity: The (R)-configuration at C-7 is critical for binding to CXCR1/2 receptors.

The SMILES notation is C[C@@H](C(=O)NS(C)(=O)=O)C1=CC=C(OS(=O)(=O)C(F)(F)F)C=C1, and the InChIKey is DDLPYOCJHQSVSZ-SSDOTTSWSA-N.

Table 1: Molecular characteristics of Ladarixin

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₂F₃NO₆S₂ | |

| Exact mass | 375.0058 Da | |

| Defined stereocenters | 1 | |

| Topological polar surface area | 106.61 Ų |

Synthetic Pathways and Manufacturing Processes

Ladarixin is synthesized through a multi-step route involving:

- Acylation: 3-Nitrosalicylic acid undergoes thionyl chloride-mediated acylation to form an acyl chloride intermediate.

- Condensation: Reaction with dimethylamine hydrochloride yields a nitro-substituted amide.

- Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an aniline.

- Nucleophilic substitution: The aniline reacts with 3,4-diethoxycyclobut-3-ene-1,2-dione to install the sulfonate groups.

- Chiral resolution: Chromatographic separation ensures enantiomeric purity of the (R)-isomer.

Critical process parameters include:

- Temperature control: <5°C during acylation to prevent side reactions.

- Catalyst loading: 10% Pd/C for efficient nitro reduction.

- Solvent selection: Dichloromethane (DCM) for nucleophilic substitutions.

Industrial-scale production by Dompé Farmaceutici employs telescoped steps to minimize intermediate isolation, improving yield (>75%) and reducing waste.

Physicochemical Properties and Stability Analysis

Solubility and Partitioning

- Solubility:

- LogP: 2.51 (predicted), indicating moderate lipophilicity.

- pKa: 4.0 (sulfonamide proton).

Stability Profile

- Thermal stability: Stable at 25°C for ≥1 month; degradation <2% under accelerated conditions (40°C/75% RH).

- Photostability: Degrades by 15% after 48 hr under UV light (λ = 254 nm).

- Hydrolytic susceptibility: Stable in pH 4–8 buffers; rapid hydrolysis occurs at pH >10 due to sulfonate ester cleavage.

Table 2: Pharmacokinetic-relevant physicochemical data

| Parameter | Value | Source |

|---|---|---|

| Plasma protein binding | 99.8% | |

| Plasma half-life | 16.9–17.1 hr (humans) | |

| AUC₀–t (400 mg dose) | 1,533–1,678 μg·h/mL |

The chiral center at C-7 confers stability against racemization under physiological conditions (ΔG‡ >25 kcal/mol). Crystalline polymorph Form I (melting point: 189–191°C) is the preferred solid-state form for formulation.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Other CAS

Wikipedia

Use Classification

Dates

2: Carreira EU, Carregaro V, Teixeira MM, Moriconi A, Aramini A, Verri WA Jr,